molecular formula C42H36N2O2 B2666609 N-[4'-(2,2-DIPHENYLACETAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-2,2-DIPHENYLACETAMIDE CAS No. 349617-99-8

N-[4'-(2,2-DIPHENYLACETAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-2,2-DIPHENYLACETAMIDE

Cat. No.: B2666609
CAS No.: 349617-99-8
M. Wt: 600.762
InChI Key: FOJWSINXVKNNBA-UHFFFAOYSA-N
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Description

N-[4’-(2,2-Diphenylacetamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-2,2-diphenylacetamide is a complex organic compound characterized by its biphenyl structure with multiple phenyl and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-(2,2-diphenylacetamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.

    Introduction of Acetamido Groups: The acetamido groups are introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of Diphenyl Groups: The diphenyl groups are attached through a Friedel-Crafts alkylation reaction using diphenylmethane and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido groups, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the acetamido moieties, potentially converting them to amines.

    Substitution: The biphenyl core allows for various substitution reactions, such as halogenation or nitration, which can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: N-oxides of the acetamido groups.

    Reduction: Amines derived from the reduction of carbonyl groups.

    Substitution: Halogenated or nitrated derivatives of the biphenyl core.

Scientific Research Applications

N-[4’-(2,2-Diphenylacetamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[4’-(2,2-diphenylacetamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-2,2-diphenylacetamide exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Catalysis: As a ligand, it can stabilize transition states and facilitate various catalytic reactions by coordinating with metal centers.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1’-Biphenyl)-2-ylacetamide: Similar biphenyl structure but lacks the additional diphenyl groups.

    N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine: Contains a biphenyl core with different substituents, used in organic electronics.

Uniqueness

N-[4’-(2,2-Diphenylacetamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-2,2-diphenylacetamide is unique due to its multiple diphenyl and acetamido groups, which confer distinct chemical and physical properties. These features make it particularly versatile for applications in catalysis, materials science, and medicinal chemistry.

Properties

IUPAC Name

N-[4-[4-[(2,2-diphenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36N2O2/c1-29-27-35(23-25-37(29)43-41(45)39(31-15-7-3-8-16-31)32-17-9-4-10-18-32)36-24-26-38(30(2)28-36)44-42(46)40(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-28,39-40H,1-2H3,(H,43,45)(H,44,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJWSINXVKNNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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